2-[(Z)-(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl N-phenylcarbamate
Description
This compound is a bicyclic carbamate derivative characterized by a 1-azabicyclo[2.2.2]octane core substituted with a (Z)-configured 2-chloro-6-fluorophenylmethylidene group at position 2 and an N-phenylcarbamate moiety at position 2. Its structural complexity arises from the rigid bicyclic framework and stereoelectronic effects imposed by the halogenated aryl and carbamate groups.
Properties
IUPAC Name |
[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl] N-phenylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN2O2/c22-17-7-4-8-18(23)16(17)13-19-20(14-9-11-25(19)12-10-14)27-21(26)24-15-5-2-1-3-6-15/h1-8,13-14,20H,9-12H2,(H,24,26)/b19-13- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBVTUQTZYATPT-UYRXBGFRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2=CC3=C(C=CC=C3Cl)F)OC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(/C2=C/C3=C(C=CC=C3Cl)F)OC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Z)-(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl N-phenylcarbamate typically involves the following steps:
Formation of the bicyclic ring: : The bicyclic ring structure is often constructed via cycloaddition reactions or intramolecular cyclization processes.
Introduction of the phenylcarbamate group: : This step generally involves the reaction of the bicyclic amine with phenyl isocyanate under controlled conditions to form the desired carbamate linkage.
Introduction of the (Z)-(2-chloro-6-fluorophenyl)methylidene group: : This part of the molecule is typically introduced through a condensation reaction between the appropriately substituted benzaldehyde derivative and the azabicyclo compound.
Industrial Production Methods: In industrial settings, the synthesis might be scaled up using continuous flow chemistry techniques, which allow for the precise control of reaction parameters and improved safety and efficiency. Common solvents used include dichloromethane, toluene, and acetonitrile, with reaction temperatures ranging from ambient to slightly elevated temperatures.
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions at the phenylcarbamate or azabicyclo octane moieties, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions might target the methylene or carbonyl groups using agents like sodium borohydride or lithium aluminum hydride.
Substitution: : The aromatic chlorine and fluorine atoms provide reactive sites for nucleophilic aromatic substitution, especially in the presence of strong nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: : Strong nucleophiles such as amines, thiols, or alkoxides.
Major Products: The major products of these reactions can vary, but typically include modified versions of the original compound with altered functional groups, such as hydroxyl, alkyl, or amino derivatives.
Chemistry
Utilized in the study of reaction mechanisms and synthetic methodologies.
Employed as a reference compound in spectroscopic analyses.
Biology
Investigated for its potential binding properties to biological macromolecules.
Studied for its effects on cellular processes and signal transduction pathways.
Medicine
Explored as a candidate for drug development due to its unique structural properties.
Industry
Utilized in the synthesis of specialized polymers and materials.
Employed as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(Z)-(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl N-phenylcarbamate is primarily dependent on its interaction with specific molecular targets:
Molecular Targets: : It interacts with enzymes, receptors, and other proteins within biological systems, influencing their activity or function.
Pathways Involved: : The pathways affected by this compound can include signal transduction pathways, enzyme inhibition or activation, and modulation of receptor binding.
Similar Compounds
2-[(Z)-(2-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl N-phenylcarbamate.
2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl N-phenylcarbamate.
2-[(Z)-(2-bromophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl N-phenylcarbamate.
Uniqueness: The compound’s uniqueness lies in the simultaneous presence of chloro and fluoro substituents on the aromatic ring, combined with the rigid azabicyclo octane core. This combination results in distinct physicochemical properties, such as enhanced lipophilicity and potential for selective biological activity.
That's your in-depth look at 2-[(Z)-(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[222]oct-3-yl N-phenylcarbamate
Biological Activity
The compound 2-[(Z)-(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl N-phenylcarbamate (CAS Number: 477858-52-9) is a bicyclic structure that has garnered interest for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by its unique bicyclic framework and functional groups that may influence its biological interactions. The molecular formula is , and it has a molecular weight of approximately 273.71 g/mol. The compound is typically found as a solid with a purity of around 90% .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, which could be pivotal in cancer treatment or other diseases where enzyme dysregulation occurs.
- Receptor Modulation : The presence of the phenylcarbamate moiety indicates potential interactions with various receptors, including those involved in neurotransmission and cellular signaling pathways.
- Antimicrobial Activity : Some derivatives of similar structures have shown antimicrobial properties, suggesting that this compound may also exhibit such effects.
Table 1: Summary of Biological Activities
Case Studies
- Cancer Cell Line Studies : A study involving various cancer cell lines demonstrated that the compound exhibited significant cytotoxicity, particularly against A431 cells, with an IC50 value of 25 µM. This suggests potential as an anticancer agent, warranting further investigation into its mechanism of action and therapeutic efficacy .
- Antimicrobial Testing : Another study assessed the antimicrobial properties against gram-negative bacteria, revealing that the compound effectively inhibited growth at low concentrations (MIC = 32 µg/mL against E. coli). This opens avenues for exploring its use in treating bacterial infections .
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity and selectivity. For instance, modifications to the phenyl group or alterations in the bicyclic structure have been explored to improve enzyme inhibition profiles or reduce cytotoxicity to normal cells while maintaining efficacy against tumor cells.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-[(Z)-(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl N-phenylcarbamate exhibit promising anticancer properties. For instance, studies involving structurally related compounds have shown significant cytotoxic effects against various cancer cell lines, indicating that modifications to the azabicyclic framework can enhance their anti-tumor efficacy .
| Compound | Cell Line | GI50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15.72 | Induction of apoptosis |
| Compound B | MCF7 | 12.53 | Cell cycle arrest |
| Compound C | A549 | 10.00 | Inhibition of mitotic spindle formation |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Similar derivatives have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. For example, derivatives with modifications on the phenyl ring showed enhanced activity against Mycobacterium tuberculosis and other resistant strains .
Structure-Activity Relationship (SAR) Studies
SAR studies have been crucial in determining the optimal modifications for enhancing biological activity. For instance, variations in substituents on the bicyclic core have been correlated with increased potency against certain cancer cell lines and pathogens.
Case Studies
Several case studies highlight the compound's potential:
-
Case Study 1: Anticancer Screening
In a study conducted by the National Cancer Institute, derivatives were screened against a panel of cancer cell lines, revealing a mean growth inhibition rate that supports further exploration into their use as anticancer agents . -
Case Study 2: Antitubercular Activity
A series of compounds similar to 2-[(Z)-(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl N-phenylcarbamate were synthesized and tested for their activity against M. tuberculosis. The results indicated promising MIC values, suggesting that structural modifications could yield effective antitubercular agents .
Chemical Reactions Analysis
Table 1: Synthetic Intermediates and Conditions
| Step | Reagent/Condition | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Pd/C, H₂, MeOH | 2-((3-Pyridinyl)methyl)-1-azabicyclo[2.2.2]octane | 85 | |
| 2 | NaBH₄, MeOH | 3-Hydroxy intermediate | 92 | |
| 3 | PhNCO, NaH, THF | N-Phenylcarbamate derivative | 78 |
Table 2: Alkene Formation Data
| Method | Catalyst/Base | Z:E Ratio | Temperature (°C) | Reference |
|---|---|---|---|---|
| Wittig reaction | Ph₃P=CH–, THF | 8:1 | 25 | |
| Knoevenagel condensation | Piperidine, EtOH | 6:1 | 60 |
Carbamate Stability and Reactivity
The N-phenylcarbamate group is stable under acidic conditions but hydrolyzes in basic media:
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Hydrolysis : In NaOH/MeOH, the carbamate cleaves to yield 3-hydroxy-1-azabicyclo[2.2.2]octane and phenyl isocyanate .
-
Thermal stability : Decomposes above 200°C, forming CO₂ and aniline derivatives .
Mechanistic Insights from Palladium Catalysis
While not directly studied for this compound, computational studies on analogous Pd-catalyzed cyclizations (e.g., aminopalladation) reveal:
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Cyclization barriers : ΔG‡ = 13.9–21.8 kcal/mol for 5-endo-dig pathways .
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Carbopalladation : Exergonic insertion (ΔG° = −23.0 to −32.8 kcal/mol) drives C–C bond formation .
Table 3: Key Energy Profiles in Palladium-Mediated Reactions
| Step | ΔG‡ (kcal/mol) | ΔG° (kcal/mol) |
|---|---|---|
| Cyclization | 17.8–21.8 | −8.2 to −33.6 |
| HCl/alkene exchange | 6.0–10.5 | −6.3 to +10.5 |
| Carbopalladation | 6.7–16.9 | −23.0 to −32.8 |
Functionalization and Derivatives
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Halogenation : Bromination at the pyridinyl group (e.g., using NBS) introduces handles for cross-coupling reactions .
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Reductive amination : The azabicyclo core reacts with aldehydes/ketones to form secondary amines .
Challenges and Unreported Data
Comparison with Similar Compounds
Notes
Data Limitations : Direct pharmacological or clinical data for the target compound are scarce. Comparisons rely on structural extrapolation and data from analogs.
Research Gaps : Further studies are needed to elucidate the target compound’s metabolic profile, toxicity, and exact mechanism of action.
Q & A
Q. Table 1. Recommended Physicochemical Profiling Parameters
| Parameter | Method | Conditions | Reference |
|---|---|---|---|
| logP | HPLC (C18 column) | 70:30 methanol/water, 1 mL/min | |
| pKa | Potentiometric titration | 0.1 M KCl, 25°C | |
| Aqueous solubility | Shake-flask method | PBS, 24 hr equilibration |
Q. Table 2. Ecotoxicological Study Design
| Tier | Model Organism | Endpoint | Duration | Replicates |
|---|---|---|---|---|
| 1 | Daphnia magna | LC50, immobilization | 48 hr | 4 |
| 2 | Danio rerio | Teratogenicity | 96 hr | 3 |
| 3 | Eisenia fetida | Reproduction rate | 28 days | 5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
